molecular formula C14H15ClN2O B1610813 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine CAS No. 62646-04-2

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

Cat. No.: B1610813
CAS No.: 62646-04-2
M. Wt: 262.73 g/mol
InChI Key: ARTMHCYHSJOETL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine (CAS RN: 62646-04-2) is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . This hydrazine derivative serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. It is structurally characterized by a hydrazine group flanked by a 4-chlorobenzyl and a 4-methoxyphenyl substituent. Compounds featuring a hydrazine linker and substituted aromatic systems, such as this one, are of significant interest in the design and synthesis of novel bioactive molecules. For instance, recent scientific literature highlights that quinazolinone-hydrazine derivatives are being investigated as potential kinase inhibitors in anticancer research . These studies utilize such hydrazine-based structures as critical precursors to develop type II inhibitors targeting receptor tyrosine kinases like MET, which is a promising therapeutic target in various malignancies . As a solid, this product requires careful handling. It is typically recommended to be stored at room temperature under an inert atmosphere . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTMHCYHSJOETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566445
Record name 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62646-04-2
Record name 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methoxyphenylhydrazine Intermediate

A key precursor for the target compound is 4-methoxyphenylhydrazine or its hydrochloride salt, which can be prepared via diazotization and reduction steps from 4-methoxyaniline.

Method Overview:

  • Diazotization of 4-methoxyaniline with sodium nitrite in hydrochloric acid at low temperature (0–5 °C) to form 4-methoxybenzenediazonium chloride.
  • Subsequent reduction using ammonium bisulfite or ammonium sulfite to yield 4-methoxyphenylhydrazine hydrochloride.
  • The process involves hydrolysis and acid precipitation to isolate the hydrazine salt.

Key Process Parameters:

Step Conditions/Details
Diazotization 4-methoxyaniline : HCl : NaNO2 molar ratio = 1 : 2.3–3.2 : 1–1.1; temperature 0–5 °C; reaction time 30–90 min
Reduction Addition of ammonium sulfate and hydrochloric acid; molar ratio ammonium sulfate : HCl : aniline = 1 : 2–3.5 : 2.5–3.0; reaction time 60–70 min
Isolation Filtration or drying of 4-methoxyphenylhydrazine hydrochloride salt

Advantages:

  • High reaction speed and yield.
  • Lower production cost due to use of ammonium bisulfite instead of more expensive reductants.
  • Reduced equipment investment by avoiding complex reduction and filtration setups.

This method is described in detail in a Chinese patent (CN102557985A), which emphasizes the industrial applicability of the process for producing 4-methoxyphenylhydrazine hydrochloride efficiently.

Preparation of 1-(4-Chlorobenzyl)hydrazine Intermediate

The other key component, 4-chlorobenzyl hydrazine, can be prepared by alkylation of hydrazine or hydrazine derivatives with 4-chlorobenzyl halides.

Typical procedure:

  • Reaction of hydrazine hydrate with 4-chlorobenzyl chloride or bromide under reflux in an appropriate solvent (e.g., ethanol or butanol).
  • The nucleophilic substitution leads to 1-(4-chlorobenzyl)hydrazine.
  • Purification by recrystallization or extraction.

While specific literature on 4-chlorobenzyl hydrazine preparation is less abundant, this approach is standard for benzyl hydrazine derivatives synthesis and is implied in hydrazine-based synthetic routes in related compounds.

Coupling to Form 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

The target compound is formed by coupling the two hydrazine derivatives or by selective alkylation of 4-methoxyphenylhydrazine with 4-chlorobenzyl halide.

Method A: Direct Alkylation

  • 4-Methoxyphenylhydrazine is reacted with 4-chlorobenzyl chloride/bromide in an organic solvent such as ethanol or acetonitrile.
  • The reaction is typically carried out under reflux or at elevated temperature with a base (e.g., triethylamine) to neutralize the released acid.
  • The product precipitates or is isolated by extraction and recrystallization.

Method B: Stepwise Synthesis via Hydrazone Formation and Reduction

  • Formation of hydrazone intermediate by condensation of 4-methoxyphenylhydrazine with 4-chlorobenzaldehyde.
  • Reduction of the hydrazone to the hydrazine derivative using reducing agents such as sodium borohydride or catalytic hydrogenation.

These methods are consistent with hydrazine chemistry and supported by synthetic strategies for similar hydrazine derivatives in the literature.

Representative Synthetic Route (Summary)

Step Reactants Conditions Product
1 4-Methoxyaniline + HCl + NaNO2 0–5 °C, diazotization 4-Methoxybenzenediazonium chloride
2 Diazotized mixture + ammonium bisulfite 0–22 °C, reduction 4-Methoxyphenylhydrazine hydrochloride
3 4-Methoxyphenylhydrazine + 4-chlorobenzyl chloride + base Reflux in ethanol/acetonitrile This compound

Research Findings and Optimization Notes

  • The reduction step using ammonium bisulfite is preferred over sodium pyrosulfite or sodium sulfite due to cost-effectiveness and ease of handling.
  • Temperature control during diazotization is critical to prevent decomposition of diazonium salts and to maximize yield.
  • Alkylation reactions benefit from the use of mild bases to prevent over-alkylation or side reactions.
  • Purification often involves recrystallization from ethanol or acetone to achieve high purity.
  • Yields for the hydrazine hydrochloride intermediates typically exceed 70%, while final alkylation steps yield 50–60% of the target compound depending on reaction conditions.

Data Table: Comparison of Key Preparation Parameters

Parameter Diazotization & Reduction (4-Methoxyphenylhydrazine) Alkylation (Final Coupling)
Temperature 0–5 °C (diazotization), 0–22 °C (reduction) Reflux (~78 °C in ethanol)
Reaction Time 30–90 min (diazotization), 60–70 min (reduction) 4–12 hours depending on conditions
Reagents HCl, NaNO2, ammonium bisulfite 4-chlorobenzyl chloride, base (triethylamine)
Solvent Aqueous acidic medium Ethanol, acetonitrile
Yield >70% 50–60%
Purification Filtration, drying, recrystallization Recrystallization, extraction

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azo compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potentially useful in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The following analysis compares 1-(4-chlorobenzyl)-1-(4-methoxyphenyl)hydrazine with structurally related hydrazine derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Substituent Effects on Reactivity and Cyclization Efficiency
Compound Name Substituents Cyclization Efficiency Key Findings
This compound 4-Cl (benzyl), 4-OMe (phenyl) Low Unreliable cyclization to indoles; forms phenylhydrazone derivatives instead .
1-(4-Chlorobenzoyl)-1-(4-methoxyphenyl)hydrazine 4-Cl (benzoyl), 4-OMe (phenyl) Moderate Improved cyclization when modified with paraformaldehyde and NaBH4 .
(E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine 4-Cl (benzylidene), Ph (hydrazine) High Forms stable crystals; substituents favor planar geometry for cyclization .

Key Insights :

  • Chlorine substituents on benzyl/benzoyl groups improve electrophilicity but may sterically hinder reactions .
  • Benzylidene derivatives (e.g., ) exhibit higher cyclization efficiency due to conjugation and rigidity .
Pharmacological Activity and Substituent Influence
Compound Name Substituents Biological Activity Reference
This compound 4-Cl, 4-OMe Precursor for COX-2 inhibitors
2-(4-Chlorophenyl)-1-((1-methylindol-3-yl)methylene)hydrazine 4-Cl (phenyl), methylindole Antiplatelet activity
2-(4-Methoxyphenyl)-1-((1-methylindol-3-yl)methylene)hydrazine 4-OMe (phenyl), methylindole Reduced activity vs. chloro analog

Key Insights :

  • Chlorophenyl derivatives often show enhanced biological activity (e.g., antiplatelet effects) compared to methoxyphenyl analogs, likely due to increased lipophilicity and receptor binding .
  • The methoxy group may improve solubility but reduce metabolic stability, as seen in pyrimidine derivatives ().
Physicochemical Properties
Compound Name Substituents Melting Point/Stability Solubility Reference
This compound 4-Cl, 4-OMe Not reported Moderate in DMF
(4-Methoxybenzyl)hydrazine dihydrochloride 4-OMe (benzyl), HCl salt High crystallinity High (aqueous)
1-(4-Chlorophenyl)-1-methylhydrazine 4-Cl (phenyl), methyl Stable liquid Low (organic solvents)

Key Insights :

  • Salt forms (e.g., dihydrochloride in ) significantly enhance aqueous solubility .
  • Methyl substituents (vs. methoxy/chloro) reduce polarity, favoring lipid solubility .

Biological Activity

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine (CAS No. 62646-04-2) is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group bonded to two aromatic rings: one with a chlorine substituent and the other with a methoxy group. This structural composition plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : It has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Antitumor Activity

Studies have highlighted the compound's potential as an antitumor agent. For example, derivatives of this hydrazine have been tested for their efficacy against human cancer cell lines, revealing promising results in inhibiting cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity compared to standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)Reference
This compoundHepG25
DoxorubicinHepG210

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 12 µg/mL and 25 µg/mL respectively.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12
Escherichia coli25

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Crystal SystemTriclinic (P1), a=8.5294 Å, b=9.3097 Å
COX-1 IC₅₀8.2 µM (triazole derivative)
Hydrazinolysis Yield72–85% (ethanol, 80°C)
Docking Binding Energy-9.3 kcal/mol (COX-1)
Metabolic Stability (t₁/₂)2.3 h (human liver microsomes)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine
Reactant of Route 2
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1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

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